![molecular formula C20H18ClN3O B2390914 [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone CAS No. 161467-85-2](/img/structure/B2390914.png)
[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, a piperazine moiety, and a phenylmethanone group, which contribute to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone typically involves multiple steps. One common method includes the acrylation of a quinoline derivative, followed by cyclization, hydrolysis, decarboxylation, electrophilic chlorination, and chloro-amine coupling with various substituted benzoyl chloride derivatives . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production scalability and consistency.
Análisis De Reacciones Químicas
Types of Reactions: [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone is used as a building block for synthesizing more complex molecules.
Biology: In biology, this compound has been studied for its antimicrobial properties. It has shown moderate to good activity against gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Medicine: In medicine, this compound is investigated for its potential as an antimalarial agent. It is highly active against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax, making it a valuable compound in the fight against malaria .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, as an antimalarial agent, it inhibits the detoxification pathway of the Plasmodium parasite, disrupting the parasite’s ability to detoxify heme into hemozoin . This leads to the accumulation of toxic heme within the parasite, ultimately causing its death. Additionally, the compound may act as an autophagy inhibitor, affecting cellular processes related to autophagy .
Comparación Con Compuestos Similares
Piperaquine: A structurally similar antimalarial agent used in combination therapies for malaria treatment.
Chloroquine: Another antimalarial compound with a similar quinoline structure but different functional groups and activity profiles.
Uniqueness: [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to act against chloroquine-resistant strains of malaria and its potential as an antimicrobial agent highlight its versatility and importance in scientific research and medical applications .
Propiedades
IUPAC Name |
[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-16-6-7-17-18(14-16)22-9-8-19(17)23-10-12-24(13-11-23)20(25)15-4-2-1-3-5-15/h1-9,14H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLNQTSRRWZTOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
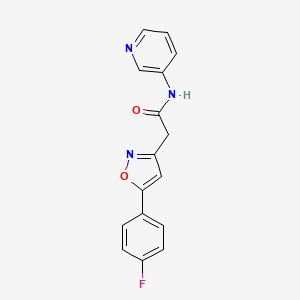
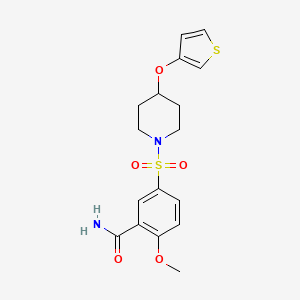

![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)
![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390842.png)
![1-(3-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390843.png)
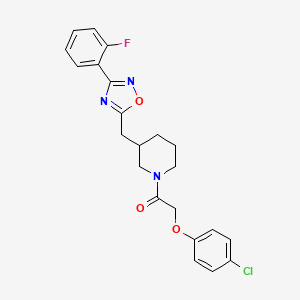
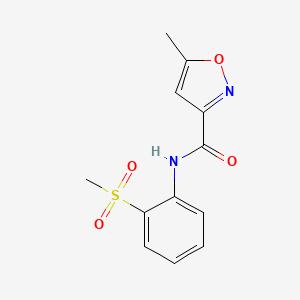
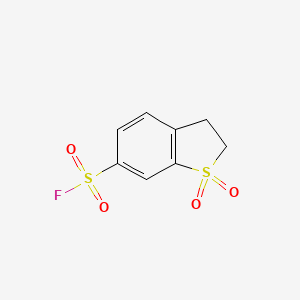
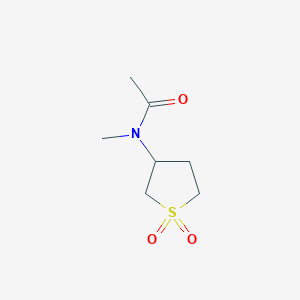
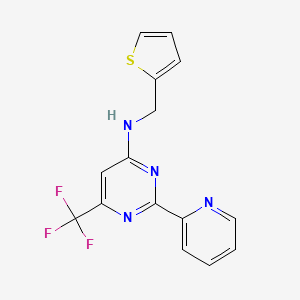
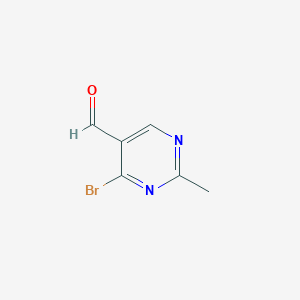
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)
